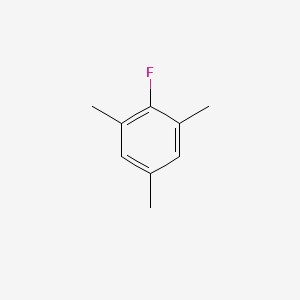

2-Fluoro-1,3,5-trimethylbenzene

描述

Significance of Fluorinated Aromatic Compounds in Scientific Disciplines

The introduction of fluorine into aromatic systems imparts a range of desirable properties, making these compounds highly valuable across multiple scientific fields, including pharmaceuticals, agrochemicals, and materials science. Current time information in Bangalore, IN.docbrown.info The strategic placement of fluorine atoms can profoundly influence a molecule's reactivity, stability, and biological activity. smolecule.comCurrent time information in Bangalore, IN.

The fluorine atom, being the most electronegative element, exerts a powerful influence on the electronic and steric properties of a molecule. smolecule.com Its strong electron-withdrawing inductive effect can alter the electron density of the aromatic ring, thereby affecting its reactivity towards electrophilic and nucleophilic substitution reactions. smolecule.comCurrent time information in Bangalore, IN. This modulation of electronic properties is a key tool for chemists in designing molecules with specific functionalities. smolecule.com Furthermore, the relatively small size of the fluorine atom allows it to replace hydrogen without causing significant steric hindrance in many cases, yet its presence can enforce specific molecular conformations.

The carbon-fluorine bond is exceptionally strong, which often enhances the thermal and metabolic stability of fluorinated compounds. Current time information in Bangalore, IN. This increased stability is a highly sought-after characteristic, particularly in the development of pharmaceuticals and advanced materials. docbrown.info

The unique properties conferred by fluorine have led to the widespread use of fluorinated aromatic compounds in diverse areas of advanced organic chemistry. sigmaaldrich.com In medicinal chemistry, the incorporation of fluorine is a common strategy to improve a drug candidate's metabolic stability, bioavailability, and binding affinity to its target. docbrown.info In materials science, the introduction of fluorine can lead to polymers with enhanced thermal resistance and specific electronic properties. bldpharm.com The versatility of fluorinated aromatics ensures their continued importance in the development of new technologies and therapeutics. sigmaaldrich.com

Historical Context of Mesitylene (B46885) and Fluorinated Mesitylene Derivatives in Chemical Research

Mesitylene, or 1,3,5-trimethylbenzene, was first prepared in 1837 by the Irish chemist Robert Kane. ontosight.ai It is a symmetrical aromatic hydrocarbon and has been utilized as a solvent and a starting material in the synthesis of various organic compounds, including dyes and plastics. noaa.gov Due to the symmetrical arrangement of its three methyl groups, mesitylene exhibits particular reactivity patterns and serves as a foundational structure in organic chemistry. docbrown.infodocbrown.info

The study of fluorinated derivatives of mesitylene, such as 2-Fluoro-1,3,5-trimethylbenzene, represents a convergence of the historical significance of mesitylene and the modern advancements in fluorine chemistry. The introduction of a fluorine atom to the mesitylene core creates a molecule with a unique combination of steric and electronic properties, opening up new avenues for research and application. smolecule.com

Chemical and Physical Properties of this compound

The distinct properties of this compound are a direct result of its molecular structure.

| Property | Value |

| Molecular Formula | C₉H₁₁F |

| Molecular Weight | 138.18 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 176-178 °C |

| Melting Point | -29 °C |

| Density | 0.98 g/cm³ |

| CAS Number | 392-69-8 |

Data sourced from multiple references. smolecule.comontosight.aichemsynthesis.comnist.gov

Synthesis of this compound

Several synthetic routes have been developed to produce this compound. These methods often involve the direct fluorination of mesitylene or the modification of related precursors.

One common approach is the electrophilic fluorination of mesitylene using a suitable fluorinating agent. This reaction must be carefully controlled to achieve the desired monosubstitution at the 2-position. smolecule.com

Another method is fluorodemethylation , which involves the removal of a methyl group from a trimethoxybenzene precursor and its replacement with a fluorine atom using a fluorinating agent. smolecule.com

The direct fluorination of mesitylene using elemental fluorine has also been explored, though it requires specialized equipment and careful handling due to the high reactivity of fluorine gas. smolecule.com

Research Findings and Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique combination of a nucleophilic aromatic ring, steric hindrance from the methyl groups, and the electronic influence of the fluorine atom makes it a valuable building block for more complex molecules. smolecule.com

In the pharmaceutical industry , it is used as a precursor for the synthesis of various drug candidates. The presence of the fluorine atom can enhance the pharmacological properties of the final compound. smolecule.comnbinno.com

In the agrochemical sector , it is utilized in the development of new pesticides and herbicides. smolecule.com The specific properties of this compound can contribute to the targeted action and efficacy of these products.

Furthermore, it finds application in the synthesis of dyestuffs , where the fluorine substituent can influence the color and stability of the dye molecule. smolecule.com Due to its well-defined properties, it is also employed as a reference material for the calibration of analytical instruments and the validation of experimental procedures. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGPNBBJPOBSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192446 | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-69-8 | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 392-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-fluoro-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mesityl Fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Fluoro 1,3,5 Trimethylbenzene

Established Synthetic Pathways

The established synthetic pathways to 2-Fluoro-1,3,5-trimethylbenzene primarily rely on two strategic approaches: fluorodemethylation and electrophilic fluorination. smolecule.com

Fluorodemethylation Reactions

Fluorodemethylation offers a route to this compound by replacing a methyl group on a precursor molecule with a fluorine atom. smolecule.com

1,3,5-Trimethoxybenzene (B48636) serves as a suitable precursor for the synthesis of this compound. smolecule.comnih.gov This starting material, a white crystalline solid, can undergo reactions to replace one of its methoxy (B1213986) groups, leading to the formation of the desired fluorinated product. nih.govsigmaaldrich.com The reactivity of the aromatic ring in 1,3,5-trimethoxybenzene is influenced by the three methoxy groups, making it amenable to electrophilic substitution-type reactions. medchemexpress.com

The conversion of precursors like 1,3,5-trimethoxybenzene often employs electrophilic fluorinating agents. smolecule.com Among these, N-F reagents such as 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as F-TEDA or Selectfluor, are widely used. sibran.rusigmaaldrich.commdpi.com F-TEDA is favored due to its stability, ease of handling, and effectiveness in introducing a fluorine atom to an aromatic ring under controlled conditions. sigmaaldrich.commdpi.com The reaction mechanism is believed to proceed through an electrophilic attack on the electron-rich aromatic ring. researchgate.netwikipedia.org Research has also explored the use of F-TEDA in aqueous solutions, presenting a more environmentally friendly approach to fluorination. sibran.ru

Electrophilic Fluorination of Mesitylene (B46885)

A more direct approach to synthesizing this compound is the electrophilic fluorination of mesitylene (1,3,5-trimethylbenzene). smolecule.comwikipedia.org This method involves the direct substitution of a hydrogen atom on the mesitylene ring with a fluorine atom.

Successful electrophilic fluorination of mesitylene requires carefully controlled reaction conditions to achieve the desired mono-fluorinated product and minimize the formation of byproducts. mdpi.com The high reactivity of fluorinating agents necessitates precise control over temperature, solvent, and reaction time. The choice of solvent can significantly influence the reaction's selectivity. lookchem.com For instance, high-permittivity solvents or protonic acids can enhance the electrophilicity of the fluorinating agent and suppress competing radical reactions. lookchem.com

While highly reactive and potentially hazardous, elemental fluorine (F₂) can be used for the direct fluorination of aromatic compounds. mdpi.comnih.gov Historically, reactions with elemental fluorine were often violent and difficult to control. nih.gov However, modern techniques, including the use of microreactors and catalytic systems, have enabled more selective and safer fluorinations. lookchem.com These systems allow for better control of reaction parameters and can involve the use of catalysts to moderate the reactivity of elemental fluorine and direct the substitution to the desired position on the aromatic ring. lookchem.comnih.gov The process is considered an electrophilic substitution, where the fluorine molecule is polarized to facilitate the attack on the aromatic ring. lookchem.com

Interactive Data Table: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₉H₁₁F | 138.18 | 176-178 | -29 |

| Mesitylene (1,3,5-trimethylbenzene) | C₉H₁₂ | 120.19 | 164.7 | -44.8 |

| 1,3,5-Trimethoxybenzene | C₉H₁₂O₃ | 168.19 | 255 | 50-53 |

Data sourced from references sigmaaldrich.comwikipedia.orgontosight.ainist.gov

Direct Fluorination Techniques

Direct fluorination represents a straightforward approach for the synthesis of this compound. This method involves the reaction of 1,3,5-trimethylbenzene (mesitylene) with a potent fluorinating agent. One common technique is electrophilic fluorination, where mesitylene is treated with an electrophilic fluorine source under controlled conditions. smolecule.com Another direct method utilizes elemental fluorine, often diluted with an inert gas, in the presence of a catalyst to yield the desired product. smolecule.comontosight.ai

The direct fluorination of benzene (B151609) derivatives is known to be a highly exothermic reaction. However, modern reactor designs, including microreactors and packed bed towers, allow for better control over reaction conditions, enabling large-scale production with high conversion rates. google.com

Direct Fluorination of Mesitylene

| Starting Material | Method | Product | Reference |

|---|---|---|---|

| 1,3,5-Trimethylbenzene (Mesitylene) | Electrophilic Fluorination | This compound | smolecule.com |

| 1,3,5-Trimethylbenzene (Mesitylene) | Catalytic reaction with elemental fluorine (F₂) | This compound | smolecule.comontosight.ai |

Emerging Synthetic Approaches in Organofluorine Chemistry

The field of organofluorine chemistry is rapidly advancing, with several emerging methodologies offering milder conditions, greater precision, and novel reaction pathways for the synthesis of fluorinated aromatic compounds.

Visible-Light Photoredox Catalysis for Fluorinated Aromatic Compounds

Visible-light photoredox catalysis has surfaced as a powerful strategy for the formation of carbon-fluorine bonds under mild conditions. researchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to activate substrates. researchgate.netmdpi.com In the context of arene fluorination, an organic photocatalyst, such as an acridinium (B8443388) or phenoxazine (B87303) derivative, can oxidize an electron-rich arene to a radical cation. nih.govnih.gov This highly reactive intermediate is then susceptible to nucleophilic attack by a fluoride (B91410) source to form the C-F bond. nih.gov

This approach is particularly advantageous as it can often overcome the limitations of traditional methods, enabling the fluorination of electron-rich aromatic systems that are typically challenging substrates. nih.gov Research has demonstrated the application of this strategy for the direct C-H fluorination of arenes using [¹⁸F]F⁻ for applications in positron emission tomography (PET). nih.gov

Examples of Photoredox Systems for Arene Functionalization

| Catalyst Type | Arene Substrate Type | Key Principle | Reference |

|---|---|---|---|

| Organic Photocatalysts (e.g., Acridinium, Phenoxazine) | Electron-rich arenes | Generation of arene radical cation via photo-oxidation, followed by nucleophilic fluorination. | nih.govnih.govnih.gov |

| Ruthenium or Iridium Complexes | Arenes and Heteroarenes | Trifluoromethylation of arenes using CF₃-containing reagents under visible light. | mdpi.comresearchgate.net |

| Organic Dyes | Perfluoroalkyl groups | Sequential C-F bond cleavage and functionalization mediated by a phenothiazine-based catalyst. | nih.gov |

Catalytic Asymmetric Dearomatization via Fluorination

Catalytic asymmetric dearomatization is a sophisticated strategy that transforms flat, two-dimensional aromatic compounds into complex, richly substituted three-dimensional molecules. researchgate.netdntb.gov.ua This approach is highly valuable in medicinal chemistry for escaping "flatland" and improving the properties of drug candidates. dntb.gov.ua

The process often involves a catalytic cascade reaction. For instance, a photocatalyst can be used to generate a reactive radical intermediate from a tethered precursor. researchgate.net This radical can then add to the aromatic ring of the molecule, initiating a sequence of bond formations that culminates in the dearomatization of the arene and the installation of new stereocenters, potentially including one with a fluorine atom. While not a direct route to this compound, this methodology represents a cutting-edge approach for creating novel, complex fluorinated structures from simple aromatic starting materials. researchgate.netdntb.gov.ua

Palladium-Catalyzed Fluorination

Palladium-catalyzed reactions have become a cornerstone for the formation of carbon-fluorine (C-F) bonds, offering milder and more functional-group-tolerant alternatives to traditional methods. beilstein-journals.orgnih.govrsc.org The synthesis of aryl fluorides, including this compound, can be achieved from precursors like aryl halides or aryl triflates using a palladium catalyst and a fluoride source.

The general catalytic cycle for a Pd-catalyzed nucleophilic fluorination typically involves a Pd(0)/Pd(II) pathway. nih.gov The cycle commences with the oxidative addition of an aryl halide (Ar-X) or triflate (Ar-OTf) to a Pd(0) complex, forming a Pd(II)-aryl intermediate. This is followed by a ligand exchange step where the halide or triflate on the palladium center is replaced by a fluoride ion from a salt (e.g., CsF, AgF). The final, and often most challenging, step is the reductive elimination of the aryl fluoride (Ar-F) from the Pd(II)-aryl-fluoride complex, which regenerates the active Pd(0) catalyst.

Alternative mechanistic pathways have also been proposed and evidenced, such as those involving higher oxidation state palladium intermediates like Pd(III) or Pd(IV). nih.govspringernature.comnih.gov For instance, a Pd(II) catalyst can be oxidized by an electrophilic fluorinating reagent (like Selectfluor) to a high-valent Pd(IV)-fluoride species. springernature.com This highly reactive intermediate can then fluorinate the arene. One reported method describes the palladium-mediated fluorination of arylboronic acids, which proceeds through a discrete high-valent palladium fluoride complex. harvard.edu Such methods have expanded the scope of accessible aryl fluorides, including electron-rich systems. harvard.edu

Recent Advances in Construction of C-F Bonds

The construction of carbon-fluorine bonds remains a central theme in modern organic synthesis, driven by the unique properties that fluorine imparts upon molecules. numberanalytics.com Recent years have seen significant progress, moving beyond harsh traditional methods toward more sophisticated and selective catalytic approaches.

Transition-metal catalysis is at the forefront of these advances. beilstein-journals.orgorganicreactions.orgresearchgate.net Besides palladium, other metals like copper and nickel are increasingly used to catalyze C-F bond formation, often with unique reactivity and selectivity profiles. These methods allow for the fluorination of a broader range of substrates under milder conditions and with greater tolerance for other functional groups. rsc.org

A major area of development is the direct C-H fluorination. springernature.com This strategy avoids the need for pre-functionalized starting materials like aryl halides or boronic acids, representing a more atom- and step-economical approach. Palladium catalysis has been instrumental here, with systems designed to activate a specific C-H bond before introducing the fluorine atom. springernature.com

Furthermore, new fluorinating reagents have been developed. While anhydrous fluoride salts remain important, electrophilic fluorine sources like Selectfluor have proven highly effective, especially in metal-catalyzed reactions where the metal center's oxidation state is altered during the catalytic cycle. nih.govharvard.edu The development of methods that use inexpensive and readily available fluoride sources like hydrogen fluoride (HF) in combination with organocatalysts also represents a significant step forward. nih.gov

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound are paramount for practical applications. Different methodologies offer distinct advantages and disadvantages in terms of yield, reaction conditions, and control over product formation.

Yield Optimization Studies

Optimizing the yield of this compound requires careful tuning of reaction parameters such as the catalyst, solvent, temperature, and nature of the fluorinating agent.

For transition metal-catalyzed processes, the choice of ligand supporting the metal center is critical. For example, in palladium-catalyzed fluorinations of aryl triflates, moving from one phosphine (B1218219) ligand to another (e.g., AdBrettPhos) can significantly improve yields, especially for more challenging electron-rich substrates. nih.gov

The table below illustrates a hypothetical optimization study for a palladium-catalyzed fluorination, reflecting common variables and their impact on yield. Such studies are essential to identify the most efficient conditions for a specific transformation. researchgate.netacs.orgacs.org

| Entry | Catalyst (mol%) | Ligand | Fluoride Source | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | SPhos | CsF | Toluene | 100 | 45 |

| 2 | Pd(OAc)₂ (5) | XPhos | CsF | Toluene | 100 | 65 |

| 3 | Pd(OAc)₂ (5) | AdBrettPhos | CsF | Toluene | 120 | 88 |

| 4 | Pd(OAc)₂ (2) | AdBrettPhos | CsF | Toluene | 120 | 85 |

| 5 | Pd₂(dba)₃ (2.5) | AdBrettPhos | AgF | Dioxane | 110 | 72 |

This table is illustrative, based on general findings in the field of palladium-catalyzed fluorination.

In SNAr reactions, factors like solvent polarity and the counterion of the fluoride salt can dramatically affect yields. Anhydrous conditions and the use of phase-transfer catalysts or specific fluoride salts like anhydrous tetrabutylammonium (B224687) fluoride (Bu₄NF) can lead to higher yields at lower temperatures by increasing the effective concentration and nucleophilicity of the fluoride ion. nih.gov

Regioselectivity and Stereoselectivity Control

As discussed in section 2.2.3.2, stereoselectivity is not applicable to the synthesis of the achiral molecule this compound.

Regioselectivity, however, is a key consideration in the synthesis of many substituted arenes. numberanalytics.com It refers to the control of where on a molecule a reaction occurs. For the specific case of synthesizing this compound by direct fluorination of 1,3,5-trimethylbenzene (mesitylene), the issue of regioselectivity is simplified by the high symmetry of the starting material. The hydrogen atoms at positions 2, 4, and 6 are identical due to the molecule's C₃ᵥ symmetry. Therefore, electrophilic or radical attack at any of these positions leads to the same, single monofluoro product.

The challenge of regioselectivity becomes significant when the starting aromatic ring is less symmetric. nih.gov For instance, if one were to fluorinate 1,2,3-trimethylbenzene, the reaction could potentially yield three different regioisomers. In such cases, the directing effects of the existing substituents and the specific reaction mechanism (e.g., electrophilic aromatic substitution, directed ortho-metalation, or transition-metal-catalyzed C-H activation) would determine the final product distribution. nih.govacs.orgnih.gov However, for the title compound's synthesis from mesitylene, perfect regioselectivity for the 2-position (or its equivalents) is inherent to the substrate's structure.

Sustainable Synthesis Methods

The development of sustainable synthesis methods for this compound, also known as 2-fluoromesitylene, is driven by the principles of green chemistry, which aim to reduce environmental impact and enhance safety and efficiency. uniroma1.it Research in this area focuses on minimizing waste, avoiding hazardous reagents, and utilizing catalytic processes that allow for milder reaction conditions and greater selectivity. uniroma1.itosaka-u.ac.jp

Traditional methods for the synthesis of fluorinated aromatic compounds often involve harsh conditions or the use of toxic fluorinating agents. However, modern approaches are increasingly shifting towards more eco-friendly alternatives. Key strategies in the sustainable synthesis of this compound include electrophilic fluorination using advanced reagents and the application of various catalytic systems. smolecule.comnih.gov

One of the most significant advancements in this field is the use of N-fluoro reagents, such as Selectfluor (F-TEDA-BF4), which are safer and easier to handle than gaseous fluorine or hydrofluoric acid. organic-chemistry.orgmdpi.com The direct fluorination of 1,3,5-trimethylbenzene (mesitylene) using such electrophilic fluorinating agents represents a more direct and atom-economical route. smolecule.com

Catalysis plays a crucial role in enhancing the sustainability of these reactions. nih.gov Various catalytic systems, including transition metal catalysts and organocatalysts, have been developed to improve the efficiency and selectivity of the fluorination of aromatic compounds. mdpi.com For instance, metal-catalyzed reactions can facilitate the carbon-fluorine bond formation under milder conditions, thereby reducing energy consumption. nih.gov While specific catalytic systems for the direct fluorination of mesitylene are a subject of ongoing research, the principles have been widely demonstrated for other aromatic substrates.

Another approach involves the use of alternative energy sources, such as photochemistry, to drive the fluorination reaction. Light-induced reactions can often proceed at ambient temperature, offering a more energy-efficient pathway compared to thermally driven processes. organic-chemistry.org

The table below summarizes some modern approaches relevant to the sustainable synthesis of fluorinated aromatic compounds, which are applicable to this compound.

| Method | Fluorinating Agent | Catalyst/Conditions | Key Advantages |

| Electrophilic Fluorination | Selectfluor | Often catalyst-free or with a mild acid catalyst | High selectivity, safer reagent, can be performed in aqueous media. organic-chemistry.org |

| Catalytic Fluorination | Xenon Difluoride | Hydrogen Fluoride (HF) or Trifluoroacetic Acid (CF3COOH) | High yield under specific catalytic conditions. acs.org |

| Palladium-Catalyzed Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Palladium complexes | Applicable to arylboronic acid derivatives, operationally simple. organic-chemistry.org |

| Photoredox Catalysis | Selectfluor | Organic photosensitizers (e.g., xanthone) | Uses visible light, energy-efficient, can be performed in continuous flow. organic-chemistry.org |

Research continues to explore even greener methodologies. For example, the use of biocatalysis, employing engineered enzymes to perform selective fluorination, represents a frontier in sustainable chemical synthesis. princeton.edu Such methods, operating in aqueous media at ambient temperatures, could offer significant environmental advantages over conventional chemical syntheses.

Chemical Reactivity and Mechanistic Studies of 2 Fluoro 1,3,5 Trimethylbenzene

Electrophilic Aromatic Substitution (EAS) Reactions

2-Fluoro-1,3,5-trimethylbenzene, also known as 2-fluoromesitylene, is an interesting substrate for electrophilic aromatic substitution (EAS) reactions due to the interplay of the activating methyl groups and the deactivating, yet ortho, para-directing, fluorine atom. smolecule.commsu.eduuci.edu The three methyl groups strongly activate the benzene (B151609) ring towards electrophilic attack through inductive effects and hyperconjugation. smolecule.com Conversely, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring. smolecule.comresearchgate.net However, the fluorine atom also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which counteracts the inductive deactivation to some extent and directs incoming electrophiles to the ortho and para positions. researchgate.netstackexchange.com

Influence of the Fluorine Atom on Aromatic Ring Reactivity

The reactivity of this compound in EAS reactions is a balance between the activating influence of the three methyl groups and the deactivating influence of the fluorine atom. smolecule.com The methyl groups, being electron-donating, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. smolecule.com This activating effect is generally strong.

In the specific case of this compound, the strong activating effect of the three methyl groups likely dominates, making the ring significantly more reactive than benzene and even fluorobenzene (B45895) itself. The fluorine atom's primary influence is to modulate this high reactivity and direct the position of electrophilic attack.

Positional Selectivity in EAS

The directing effects of the substituents on the this compound ring determine the position of electrophilic attack. Both the methyl groups and the fluorine atom are ortho, para-directors. uci.edu In this molecule, the positions ortho and para to the fluorine atom are also the positions ortho and para to the methyl groups. The available positions for substitution are C4 and C6.

Specific Reaction Types

Nitration is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the aromatic ring is replaced by a nitro group (-NO2). msu.edu This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. msu.eduyoutube.com

For this compound, nitration is expected to proceed readily due to the activated nature of the ring. The strong directing effect of the methyl and fluoro substituents would lead to the formation of a single major product, 2-fluoro-4-nitro-1,3,5-trimethylbenzene.

A study on the nitration of 2-chloro-1,3,5-trimethylbenzene, a related compound, showed that nitration in acetic anhydride (B1165640) led to the formation of nitro-adducts, which could then rearrange to the expected nitroaromatic product. cdnsciencepub.com It is possible that similar intermediates could be formed during the nitration of this compound.

Table 1: Predicted Product of Nitration of this compound

| Reactant | Reagents | Major Product |

|---|

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine). msu.edu This reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃) for bromination. msu.eduyoutube.com The catalyst polarizes the halogen molecule, generating a more potent electrophile.

In the case of this compound, bromination is anticipated to be a facile reaction. The powerful activating and directing effects of the substituents would direct the incoming bromine atom to the C4 position, yielding 4-bromo-2-fluoro-1,3,5-trimethylbenzene as the predominant product.

Table 2: Predicted Product of Bromination of this compound

| Reactant | Reagents | Major Product |

|---|

Friedel-Crafts reactions are a set of reactions that attach substituents to an aromatic ring. wikipedia.org They are categorized as either alkylation or acylation reactions, both of which proceed via electrophilic aromatic substitution. wikipedia.orgsoftbeam.net

Friedel-Crafts Alkylation: This reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). msu.eduwikipedia.org The catalyst helps to generate a carbocation electrophile. youtube.com A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements to form more stable carbocations. uci.edu Also, the product of the reaction is more reactive than the starting material, which can lead to polyalkylation. uci.eduyoutube.com

For this compound, Friedel-Crafts alkylation would be expected to occur, with the incoming alkyl group attaching at the C4 position. However, due to the already substituted nature of the ring, steric hindrance might play a role, potentially slowing the reaction compared to less substituted aromatics.

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, again using a Lewis acid catalyst like AlCl₃. wikipedia.orglibretexts.org The electrophile in this case is an acylium ion. youtube.com A key advantage of Friedel-Crafts acylation is that the acylium ion does not undergo rearrangement, and the product, a ketone, is less reactive than the starting material, thus preventing polyacylation. uci.edu

Acylation of this compound would be a more controlled reaction than alkylation. The acyl group would be introduced at the C4 position to give a 4-acyl-2-fluoro-1,3,5-trimethylbenzene derivative. For example, reaction with acetyl chloride (CH₃COCl) would yield 1-(3-fluoro-2,4,6-trimethylphenyl)ethan-1-one.

Table 3: Predicted Products of Friedel-Crafts Reactions of this compound

| Reaction Type | Reactant | Reagents | Major Product |

|---|---|---|---|

| Alkylation | This compound | R-X, AlCl₃ | 4-Alkyl-2-fluoro-1,3,5-trimethylbenzene |

Mechanistic Investigations of Electrophilic Attack

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process where the aromatic ring first attacks an electrophile (E⁺). masterorganicchemistry.com This initial attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex. dalalinstitute.comwikipedia.org This step is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com The positive charge in the arenium ion is delocalized across three carbon atoms of the ring through a series of resonance structures. wikipedia.org

In the case of this compound, the substituents on the ring play a crucial role in the stability of the arenium ion intermediate. The three methyl groups are electron-donating through induction and hyperconjugation, which helps to stabilize the positive charge of the carbocation. Conversely, the fluorine atom is strongly electron-withdrawing by induction but can also donate electron density through resonance via its lone pairs. This dual nature of fluorine means it deactivates the ring inductively but directs incoming electrophiles to the ortho and para positions through resonance stabilization.

Recent studies and computational investigations have challenged the paradigm that arenium ions are obligatory intermediates in all electrophilic aromatic substitutions. nih.govresearchgate.net Some research suggests that certain reactions, particularly in nonpolar solvents, may proceed through a concerted, single-transition-state route or via an addition-elimination pathway without the formation of a stable arenium ion intermediate. nih.govresearchgate.netnih.gov

| Substituent Effect | Influence on Arenium Ion Stability | Predicted Impact on this compound |

| Methyl Groups (x3) | Electron-donating (Inductive & Hyperconjugation) | Stabilizes the positive charge, increasing the rate of electrophilic attack. |

| Fluorine Atom | Electron-withdrawing (Inductive) | Destabilizes the carbocation. |

| Fluorine Atom | Electron-donating (Resonance) | Stabilizes the carbocation, particularly when the positive charge is on an adjacent carbon. |

This table summarizes the electronic effects of the substituents on the stability of the arenium ion intermediate formed during electrophilic attack on this compound.

Following the formation of the arenium ion, the second step of the SEAr mechanism is a rapid deprotonation event. masterorganicchemistry.com A base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom to which the electrophile has bonded. This process restores the carbon-carbon pi bond, leading to the regeneration of the stable aromatic system in the final substituted product. masterorganicchemistry.com This rearomatization is a highly favorable process, driven by the large resonance energy of the benzene ring. masterorganicchemistry.com

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. These reactions are generally less common than electrophilic substitutions because the electron-rich π-system of the aromatic ring tends to repel incoming nucleophiles. govtpgcdatia.ac.in

Aryl halides that lack strong electron-withdrawing groups (such as nitro groups) are typically considered "non-activated" and are very unreactive towards nucleophilic substitution. govtpgcdatia.ac.in this compound falls into this category. The ring is not sufficiently electron-poor to facilitate the addition of a nucleophile to form the necessary intermediate (a Meisenheimer complex). The presence of electron-donating methyl groups further reduces the ring's susceptibility to nucleophilic attack. Consequently, forcing a substitution reaction on such a non-activated system usually requires extreme conditions, such as very high temperatures or the use of exceptionally strong nucleophiles. govtpgcdatia.ac.in

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage exceptionally difficult. cas.cnrsc.org In aromatic systems like this compound, this bond is particularly robust due to the partial double-bond character resulting from resonance between fluorine's lone pairs and the ring's π-system.

Cleavage of the C-F bond in non-activated aryl fluorides is challenging and not typically achieved through standard nucleophilic aromatic substitution pathways. Specialized conditions or reagents are required to achieve this transformation. For instance, some metalloenzymes are capable of catalyzing the cleavage of C-F bonds, a process of significant interest for the degradation of fluorinated environmental pollutants. rsc.orgnih.gov In synthetic chemistry, intramolecular SN2 reactions have been shown to cleave C(sp³)-F bonds, but this relies on a specific molecular geometry where the reaction is effectively an intramolecular process. cas.cn For an aromatic C-F bond, cleavage often involves organometallic reagents or other highly reactive species that operate outside of traditional SNAr mechanisms.

Oxidation Reactions and Pathways

The oxidation of this compound can proceed via different pathways, primarily involving the alkyl side chains or, under more forcing conditions, the aromatic ring itself. The methyl groups are susceptible to oxidation by strong oxidizing agents. Under certain conditions, this compound may be oxidized to form the corresponding carboxylic acids or ketones. smolecule.com For example, the oxidation of similar trimethylbenzene derivatives, such as 2,3,6-trimethylphenol, is a key industrial process. rsc.org

The photo-oxidation of 1,3,5-trimethylbenzene (mesitylene) has been studied, revealing complex pathways that lead to the formation of various oxygenated products, including dimethylbenzaldehyde and trimethylphenol as initial ring-retaining products. researchgate.net It is plausible that this compound would undergo similar photo-oxidation reactions, with the fluorine substituent influencing the reaction rates and product distribution.

Formation of Carboxylic Acids or Ketones

The transformation of the methyl groups on the this compound ring into carboxylic acid or ketone functionalities is a theoretically plausible oxidation reaction. Aromatic side-chains can generally be oxidized to carboxylic acids using strong oxidizing agents. However, specific studies detailing the oxidation of this compound to form corresponding acids or ketones, including reagents, reaction conditions, and product yields, are not available in the surveyed literature. While it is generally stated that the compound may be oxidized to form these products, no experimental data has been found to substantiate this. smolecule.com

Photooxidation Processes

Atmospheric and laboratory-based photooxidation studies have been conducted extensively on the parent compound, 1,3,5-trimethylbenzene (mesitylene), to understand its role in the formation of secondary organic aerosols. These studies have identified numerous products, including various furanones, anhydrides, and bicyclic compounds. researchgate.net However, there is a clear absence of corresponding research into the photooxidation processes of this compound. The influence of the fluorine substituent on the reaction mechanism with hydroxyl radicals and subsequent product formation has not been documented.

Other Significant Chemical Transformations

Beyond oxidation, other chemical transformations are critical to understanding the synthetic utility of a compound. For this compound, however, detailed mechanistic studies in several key areas are not present in the public domain.

Etherification and Transetherification

Etherification and transetherification reactions are fundamental processes in organic synthesis for creating C-O bonds. While general methods for the synthesis of ethers from various substrates are well-established, specific examples involving the reaction of this compound as either a substrate or a reagent are not reported. The steric hindrance from the three methyl groups and the electronic effect of the fluorine atom could significantly influence its reactivity in such transformations, but no studies have been found that investigate these effects. smolecule.com

Rearrangement Reactions

Rearrangement reactions, where the carbon skeleton or functional groups of a molecule are modified, are a diverse and important class of reactions in organic chemistry. These include well-known mechanisms such as the Baeyer–Villiger, Curtius, and Wagner-Meerwein rearrangements. A review of the literature indicates that no studies have been published that specifically describe or investigate any rearrangement reactions involving this compound.

Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Fluoro-1,3,5-trimethylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its molecular framework. The presence of the fluorine atom introduces characteristic splitting patterns due to spin-spin coupling with neighboring protons and carbons, which are invaluable for definitive structural assignment.

¹H NMR Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons. Due to the molecule's symmetry, the two aromatic protons (at C4 and C6) are chemically equivalent, as are the six protons of the two methyl groups adjacent to the fluorine atom (at C1 and C3) and the three protons of the methyl group opposite the fluorine (at C5).

For the parent compound, 1,3,5-trimethylbenzene (mesitylene), the aromatic protons appear as a singlet at approximately 6.78 ppm, and the nine equivalent methyl protons produce a singlet at about 2.26 ppm. docbrown.info In this compound, the fluorine atom's electron-withdrawing nature and its spin coupling will shift these signals and cause splitting. The aromatic protons would likely appear as a doublet due to coupling with the fluorine atom (⁴J H-F coupling). The methyl protons would also experience coupling, with the two adjacent methyl groups showing a triplet (or more complex multiplet) and the para-methyl group potentially showing a smaller coupling.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (C4-H, C6-H) | ~6.8-7.2 | Doublet (d) |

| Methyl-H (C1-CH₃, C3-CH₃) | ~2.2-2.4 | Multiplet |

¹³C NMR Analysis

In the ¹³C NMR spectrum, the fluorine atom exerts a strong influence. The carbon directly bonded to the fluorine (C2) will exhibit a large one-bond carbon-fluorine coupling constant (¹J C-F), typically resulting in a doublet. The other carbon atoms in the ring and the methyl carbons will also show smaller two-, three-, and four-bond couplings (²J C-F, ³J C-F, ⁴J C-F).

For comparison, the spectrum of 1,3,5-trimethylbenzene shows three distinct signals: C1/3/5 at ~137 ppm, C2/4/6 at ~127 ppm, and the methyl carbons at ~21 ppm. For this compound, the symmetry is lower, leading to more signals. We would expect to see distinct signals for C1/3, C2, C4/6, and C5, as well as for the methyl carbons at C1/3 and the methyl carbon at C5. The C2 carbon signal will be significantly shifted downfield and split into a large doublet.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

|---|---|---|

| C2 | ~160-165 | ¹J ≈ 240-250 |

| C1, C3 | ~135-140 | ²J ≈ 15-25 |

| C5 | ~130-135 | ⁴J ≈ 1-5 |

| C4, C6 | ~115-120 | ³J ≈ 5-10 |

| C1-CH₃, C3-CH₃ | ~15-20 | ³J ≈ 3-6 |

¹⁹F NMR Analysis

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. huji.ac.ilwikipedia.org The spectrum for this compound will show a single resonance for the fluorine atom. This signal's chemical shift is indicative of its electronic environment. For fluoroaromatic compounds, this typically falls in the range of -100 to -140 ppm relative to CFCl₃. colorado.edu The signal will be split into a multiplet due to coupling with the nearby aromatic and methyl protons. Specifically, it will couple to the two ortho methyl groups (six protons) and the two meta aromatic protons (two protons), likely resulting in a complex multiplet.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling networks, confirming the connectivity between aromatic and methyl protons if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary carbons (C1, C2, C3, C5) by observing their correlations with methyl and aromatic protons. For instance, correlations from the methyl protons to the aromatic carbons would solidify the ring substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between nuclei. It could confirm the proximity of the C1 and C3 methyl groups to the fluorine atom.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments

The interpretation of the vibrational spectra involves assigning specific absorption bands to the stretching and bending modes of the molecule's bonds.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is expected in the 3000-2850 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is a strong absorption and for aryl fluorides, it is typically found in the 1250-1120 cm⁻¹ region. This would be a key diagnostic peak.

C-H Bending: In-plane and out-of-plane C-H bending vibrations occur at lower frequencies. The pattern of out-of-plane bending bands in the 900-675 cm⁻¹ region is often characteristic of the substitution pattern on the benzene (B151609) ring. For a 1,2,3,5-tetrasubstituted benzene, specific patterns are expected.

Table 3: Predicted IR and Raman Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-H Bending (in-plane) | 1300 - 1000 | Medium |

| C-F Stretch | 1250 - 1120 | Strong |

ATR-IR Spectroscopy Applications

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy is a powerful tool for analyzing the vibrational modes of this compound. The IR spectrum reveals characteristic absorption bands that provide a fingerprint for its molecular structure.

The presence of the aromatic ring is confirmed by the C-H stretching vibrations typically observed between 3030 and 3080 cm⁻¹ and the C=C ring stretching vibrations near 1600 and 1500 cm⁻¹. docbrown.info The methyl groups (-CH₃) show strong C-H stretching absorptions in the 2845-2975 cm⁻¹ range and bending vibrations between 1370 and 1470 cm⁻¹. docbrown.info A key feature is the C-F stretching vibration, which is characteristic of fluorinated aromatic compounds. The substitution pattern on the benzene ring, specifically the 1,3,5-trisubstitution, gives rise to distinctive aryl C-H bending vibrations in the 735-900 cm⁻¹ region. docbrown.info

A comparative analysis with the IR spectrum of the parent compound, 1,3,5-trimethylbenzene (mesitylene), highlights the influence of the fluorine substituent. While many of the hydrocarbon-related peaks remain in similar regions, the presence of the C-F bond introduces unique absorptions and may cause slight shifts in the frequencies of the neighboring groups due to its electronic effects. The region from approximately 400 to 1500 cm⁻¹ is considered the fingerprint region, containing a complex pattern of overlapping vibrations that is unique to the molecule. docbrown.info

Table 1: Prominent IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080 - 3030 | C-H Stretching | Aromatic Ring |

| 2975 - 2845 | C-H Stretching | Methyl Groups (-CH₃) |

| ~1600, ~1500 | C=C Stretching | Aromatic Ring |

| 1470 - 1370 | C-H Bending | Methyl Groups (-CH₃) |

| 900 - 735 | C-H Bending | 1,3,5-Trisubstituted Ring |

| Characteristic | C-F Stretching | Fluoroaromatic |

Note: The exact wavenumber for the C-F stretch can vary but is a key identifier.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically using electron ionization (EI), provides crucial information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 138.18 g/mol . nist.gov

The fragmentation of the molecular ion is highly characteristic. A common fragmentation pathway for aromatic compounds is the loss of a methyl group (CH₃•), which would result in a significant peak at m/z 123. Further fragmentation of this ion can occur. The presence of a fluorine atom influences the fragmentation, and ions containing fluorine will exhibit its characteristic isotopic pattern. The base peak in the mass spectrum, the most abundant ion, is often a stable fragment. For many benzene derivatives, the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91 is a common and stable fragment, although the substitution pattern here may lead to other dominant fragments. docbrown.info The loss of a methyl radical from the molecular ion is a key fragmentation step.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 138 | [C₉H₁₁F]⁺ | Molecular Ion |

| 123 | [C₈H₈F]⁺ | Loss of a methyl group (-CH₃) |

UV/Visible Spectroscopy

The UV/Visible spectrum of this compound provides insights into its electronic transitions. nist.gov Aromatic compounds like this exhibit characteristic absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the benzene ring.

The substitution of the benzene ring with three methyl groups and a fluorine atom influences the position and intensity of these absorption bands. The methyl groups, being electron-donating, and the fluorine atom, with its dual inductive and resonance effects, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The spectrum typically shows a strong primary band at shorter wavelengths and a weaker, fine-structured secondary band at longer wavelengths. The exact λmax values are determined by the solvent used and the specific electronic environment of the chromophore.

Computational Chemistry and Theoretical Studies

Computational chemistry offers a powerful complement to experimental spectroscopic data, providing deeper insights into the structure, properties, and behavior of this compound. unibo.it

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.netgithub.io For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G**), can be used to optimize the molecular geometry. academie-sciences.fr These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.

DFT calculations also allow for the determination of various electronic properties. researchgate.net This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic excitation energies of the molecule. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect, which can influence the energy levels of the molecular orbitals. smolecule.com

Computational modeling, particularly using DFT, can elucidate reaction mechanisms involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, potential energy surfaces for various reactions can be mapped out. This allows for the determination of activation energies and the identification of the most favorable reaction pathways. For instance, in electrophilic substitution reactions, computational models can predict the regioselectivity by analyzing the stability of the intermediate carbocations (arenium ions). The steric hindrance from the three methyl groups and the electronic influence of the fluorine atom are key factors that can be quantitatively assessed through these models. smolecule.com

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. unibo.itfrontiersin.org

IR Spectroscopy: DFT frequency calculations can predict the vibrational frequencies and intensities of this compound. academie-sciences.fr The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. This allows for a detailed assignment of the observed IR bands to specific vibrational modes of the molecule.

NMR Spectroscopy: While not a focus of this section, it's noteworthy that DFT can also predict NMR chemical shifts and coupling constants, which are invaluable for structural elucidation.

UV/Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths. researcher.life This allows for the simulation of the UV/Visible spectrum, aiding in the assignment of the observed absorption bands to specific electronic transitions.

By combining these computational approaches with experimental spectroscopic data, a comprehensive and detailed understanding of the chemical and physical properties of this compound can be achieved.

Applications and Emerging Research Areas

Organic Synthesis as a Building Block and Intermediate

In the realm of organic chemistry, 2-Fluoro-1,3,5-trimethylbenzene serves as a fundamental building block and a key intermediate. smolecule.com Its reactive nature, influenced by the interplay between the electron-donating methyl groups and the electron-withdrawing fluorine atom, allows for its incorporation into a multitude of organic structures.

The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of a wide array of organic molecules. smolecule.com Researchers utilize this compound to introduce the fluoromesityl group into larger, more complex structures, thereby tuning the properties of the final molecule. This is particularly relevant in the development of new pharmaceuticals and agrochemicals, where the presence of fluorine can significantly enhance biological activity and metabolic stability. nbinno.comnih.gov The steric hindrance provided by the methyl groups can also direct reactions to specific sites on the molecule, offering a degree of control in complex synthetic sequences.

This compound is often employed as a crucial component in multi-step synthetic pathways. smolecule.com Its ability to undergo various chemical transformations allows for the construction of intricate molecular architectures. For instance, it can serve as a precursor to more complex fluorinated building blocks, which are essential for creating advanced materials and specialty chemicals. fluorochem.co.uk The compound's structure provides a stable core upon which further chemical modifications can be made, enabling the assembly of sophisticated target molecules.

Materials Science

The application of this compound extends into the field of materials science, where it plays a pivotal role in the design and synthesis of novel materials with tailored properties. smolecule.com

One of the most significant applications of this compound in materials science is as a precursor for linkers used in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, known as linkers. mdpi.com The properties of MOFs can be finely tuned by modifying the structure of these organic linkers.

This compound serves as a key starting material for the synthesis of 2-fluorobenzene-1,3,5-tricarboxylic acid (H₃Fbtc). This is typically achieved through the oxidation of the three methyl groups on the benzene (B151609) ring to carboxylic acid groups. The resulting fluorinated tricarboxylic acid can then be used as a linker in the synthesis of MOFs. The availability of different fluorinated trimesic acids is crucial for systematically studying how the degree of fluorination impacts the properties of the resulting MOFs. acs.org

The incorporation of fluorine atoms into the organic linkers of MOFs can have a profound impact on their structure and properties. rsc.orgresearchgate.net The high electronegativity and small size of fluorine lead to the formation of highly polarized C-F bonds, which can influence the framework's stability, porosity, and affinity for certain molecules. rsc.org

Research has shown that fluorination can affect the thermal and chemical stability of MOFs. While it has been suggested that fluorination might enhance stability, some studies indicate that it can weaken the bond between the phenyl ring and the carboxylate groups, potentially leading to decreased thermal stability. researchgate.net However, the presence of fluorine can increase the affinity of the MOF for water molecules. researchgate.net

Furthermore, the introduction of fluorine can alter the torsion angle between the phenyl ring and the carboxylate groups of the linker, which is a critical factor in determining the final crystal structure of the MOF. researchgate.net This structural influence allows for the potential design of MOFs with novel topologies and properties. The presence of electron-withdrawing fluorine groups on the linker can also increase the binding energies for small molecules at the open metal sites within the MOF structure. rsc.org This enhanced interaction is particularly relevant for applications such as gas storage and separation, where a stronger affinity for specific gas molecules like carbon dioxide is desirable. rsc.org

Linkers for Metal-Organic Frameworks (MOFs)

Pharmaceutical and Agrochemical Research

The 2-fluoro-1,3,5-trimethylphenyl scaffold is a significant building block in the design and synthesis of new therapeutic agents and crop protection chemicals. smolecule.com The strategic introduction of fluorine into organic molecules is a well-established method for enhancing their biological activity and physicochemical properties. bohrium.com

The replacement of a hydrogen atom with a fluorine atom in a potential drug candidate can profoundly impact its biological efficacy. nih.gov This substitution can lead to improved pharmacological properties, such as greater metabolic stability, increased binding affinity to target enzymes or receptors, and enhanced membrane permeability. nih.gov The presence of fluorine can alter the electronic properties of a molecule, influencing its conformation and ability to interact with biological targets. nih.gov While specific drugs containing the this compound moiety are part of ongoing research, the principles are well-demonstrated in numerous FDA-approved medications. For example, the p-fluorophenyl group is a key structural feature in several statin drugs, where it enhances biological activity and deactivates the aromatic ring against metabolic degradation. mdpi.com

The incorporation of fluorine, as in this compound, can significantly modulate the pharmacological profile of a bioactive molecule. Key effects include:

Metabolic Stability: Fluorine atoms can block sites on a molecule that are susceptible to metabolic oxidation by enzymes like Cytochrome P450. mdpi.com This increases the molecule's half-life and bioavailability. The drug Ezetimibe, for instance, uses p-fluoro substituents to prevent aromatic hydroxylation and improve its pharmacokinetic properties. mdpi.com

Binding Affinity: The high electronegativity of fluorine allows it to form strong and selective interactions with biological targets, such as enzymes and receptors. nih.gov This can lead to a substantial increase in the potency of a drug.

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. This is a critical factor for oral bioavailability and for drugs targeting the central nervous system. nih.gov

Table 1: Influence of Fluorine Substitution on Pharmacological Properties

| Pharmacological Property | Effect of Fluorine Incorporation | Underlying Mechanism | Example Principle |

|---|---|---|---|

| Metabolic Stability | Increased | Blocks sites of oxidative metabolism (e.g., by P450 enzymes). mdpi.com | p-Fluoro groups in Ezetimibe prevent aromatic hydroxylation. mdpi.com |

| Binding Affinity | Enhanced | Forms strong, specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins. nih.gov | Fluorine atoms in some kinase inhibitors interact with active site residues to improve potency. |

| Membrane Permeability | Increased | Increases lipophilicity, facilitating passage through lipid bilayers. nih.gov | Trifluoromethyl groups often enhance CNS penetration. |

In modern agrochemical research, fluorine-containing compounds are indispensable for developing new, effective, and environmentally safer pesticides. bohrium.com Over the last two decades, more than half of the pesticides launched have been fluorinated compounds. semanticscholar.org The introduction of fluorine atoms or fluorine-containing groups into a pesticide's molecular structure can lead to higher efficacy, allowing for lower application rates. bohrium.com

The development of novel agrochemicals is critical to address the challenges of pesticide resistance and changing regulatory requirements. bohrium.comnih.gov Fluorinated compounds are at the forefront of this research. For example, analysis of recently commercialized pesticides shows a significant number of fluorinated herbicides, fungicides, and insecticides. researchgate.netnih.gov The unique properties of the C-F bond are leveraged to create active ingredients with improved performance and better environmental profiles. bohrium.com this compound represents a potential starting scaffold for the synthesis of such next-generation crop protection agents.

In specialized organic synthesis, there is significant interest in creating complex fluorinated molecules. Quaternary α-fluoronitriles are valuable synthetic intermediates because they can be converted into β-fluoroamines, which are recognized as key bioactive compounds with applications such as enzyme inhibition. thieme.de However, the synthesis of nitriles bearing a fluorine atom on a quaternary carbon center presents a significant chemical challenge. thieme.de

Recent research has focused on developing new methods to access these structures. One novel strategy involves the cobalt-catalyzed hydrocyanation of monofluoroalkenes. thieme.de This approach provides a versatile entry point to quaternary α-fluoronitriles. While this specific reaction does not start from an aromatic compound, the development of synthetic routes to α-fluoronitriles highlights their importance as precursors to medicinally relevant fluorinated amines. Aromatic building blocks like this compound could potentially serve as precursors in multi-step synthetic pathways designed to generate complex fluorinated molecules, including those with quaternary centers.

Future Research Directions and Challenges

Development of Novel and Green Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2-fluoro-1,3,5-trimethylbenzene is a primary focus of future research. Traditional fluorination methods often involve harsh reagents and conditions, leading to environmental concerns and safety hazards. cas.cndovepress.com Green chemistry principles are increasingly guiding the development of new synthetic strategies. cas.cnrsc.orgnumberanalytics.com

Key areas of development include:

Catalytic Fluorination: The design of highly efficient and selective catalysts for direct fluorination is a significant goal. This includes the exploration of new transition-metal catalysts and organocatalysts that can operate under milder conditions and with higher atom economy.

Flow Chemistry: The use of microreactors and flow chemistry setups for fluorination processes is an emerging trend. numberanalytics.com This technology offers enhanced safety, better process control, and potential for scalability.

Electrochemical Fluorination: This reagent-free technique, which utilizes an electric current to introduce fluorine, presents a promising green alternative. numberanalytics.com Research in this area will focus on improving the efficiency and selectivity of electrochemical fluorination for aromatic compounds like mesitylene (B46885).

Solid-State Mechanochemistry: A recently developed solid-state protocol for aromatic nucleophilic fluorination eliminates the need for toxic, high-boiling solvents and operates under ambient conditions. rsc.org This method, which uses a combination of potassium fluoride (B91410) and a quaternary ammonium (B1175870) salt, is significantly faster than traditional solution-based methods. rsc.org Further research could adapt this eco-friendly approach for the synthesis of this compound.

Table 1: Comparison of Traditional and Green Fluorination Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

| Traditional Methods (e.g., Balz-Schiemann) | Diazonium salts, high temperatures | Established and general for single fluorine introduction | Use of potentially explosive intermediates, harsh conditions. cas.cndovepress.com |

| Halogen Exchange (Halex) | Elevated temperatures | Applicable for industrial scale | Limited to electron-deficient substrates, harsh conditions. cas.cndovepress.com |

| Green Methods | |||

| Catalytic Fluorination | Transition-metal or organocatalysts, milder conditions | Higher selectivity, improved atom economy, reduced waste. benthamdirect.com | Catalyst cost and stability can be a challenge. |

| Electrochemical Fluorination | Electricity, fluoride source (e.g., Et3N·3HF) | Reagent-free, mild conditions, scalable. numberanalytics.com | Selectivity can be an issue. |

| Solid-State Mechanochemistry | KF, Et4NCl, ambient conditions | Fast, solvent-free, energy-efficient. rsc.org | Substrate scope may be limited. |

| Flow Chemistry | Microreactors | Enhanced safety, precise control, scalable. numberanalytics.com | Initial setup costs can be high. |

Exploration of New Reactivity Patterns

The interplay of the electron-withdrawing fluorine atom and the three electron-donating methyl groups in this compound creates a unique electronic environment that influences its reactivity. smolecule.com Future research will aim to exploit these properties to uncover novel reaction pathways.

Key areas for exploration include:

Directed C-H Functionalization: Developing methods for the selective functionalization of the carbon-hydrogen bonds of the methyl groups or the aromatic ring would open up new avenues for creating complex molecules.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom can be displaced by strong nucleophiles, the steric hindrance from the adjacent methyl groups presents a challenge. smolecule.com Investigating SNAr reactions under various conditions with a wide range of nucleophiles could lead to the synthesis of novel derivatives.

Metal-Catalyzed Cross-Coupling Reactions: Utilizing this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could provide efficient routes to highly substituted aromatic compounds.

Advanced Characterization Techniques

A deeper understanding of the structure, dynamics, and properties of this compound and its derivatives relies on the application of advanced analytical techniques.

Future research will benefit from:

Advanced NMR Spectroscopy: Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing organofluorine compounds due to its high sensitivity and wide chemical shift range. numberanalytics.comnumberanalytics.com Multidimensional NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, can provide detailed structural information. numberanalytics.com Dynamic NMR studies can probe conformational changes and rotational barriers within the molecule. numberanalytics.com

X-ray Crystallography: Single-crystal X-ray diffraction studies of this compound derivatives can provide precise information about bond lengths, bond angles, and solid-state packing, offering insights into intermolecular interactions. smolecule.com

Computational Modeling: Quantum chemical calculations can complement experimental data by providing insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. These calculations can help predict reaction outcomes and guide the design of new experiments.

Combustion Ion Chromatography (CIC): This technique is used for the analysis of organofluorine compounds and can determine the total fluorine content in a sample. nih.govnih.gov It is a valuable tool for quantifying the amount of fluorine incorporated into new materials or for environmental monitoring. nih.govnih.gov

Table 2: Advanced Characterization Techniques for this compound

| Technique | Information Obtained | Relevance to Research |

| ¹⁹F NMR Spectroscopy | Fluorine environment, structural elucidation, quantitative analysis. numberanalytics.comnumberanalytics.com | Crucial for confirming the success of fluorination reactions and characterizing new derivatives. numberanalytics.comnumberanalytics.com |

| Multidimensional NMR | Connectivity between different nuclei (e.g., ¹H, ¹³C, ¹⁹F). numberanalytics.com | Provides unambiguous structural assignment of complex molecules. numberanalytics.com |

| X-ray Crystallography | Precise molecular geometry, intermolecular interactions. smolecule.com | Elucidates the effects of substitution on the molecular structure. smolecule.com |

| Computational Modeling | Electronic structure, reactivity predictions, spectroscopic properties. | Guides synthetic efforts and helps in understanding reaction mechanisms. |

| Combustion Ion Chromatography (CIC) | Total fluorine content. nih.govnih.gov | Quantifies the efficiency of fluorination and can be used in materials analysis. nih.govnih.gov |

Expansion of Applications in Emerging Fields

While this compound is already used in the pharmaceutical and agrochemical industries, its unique properties suggest potential for use in a variety of emerging fields. smolecule.comnbinno.com

Future research could explore applications in:

Materials Science: The incorporation of the fluoromesityl group into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. Fluorinated compounds are used to create novel materials like fluoropolymers. numberanalytics.com

Organic Electronics: Fluorinated aromatic compounds are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties and stability. The specific electronic characteristics of this compound could be beneficial in these applications.

Medicinal Chemistry: The development of new synthetic methods will enable the creation of a wider range of derivatives of this compound. smolecule.com These new compounds could be screened for a variety of biological activities, potentially leading to the discovery of new drug candidates. The introduction of fluorine can often enhance the metabolic stability and binding affinity of drug molecules. cas.cn

Chemical Probes and Sensors: The ¹⁹F nucleus can be used as a sensitive probe for in vivo imaging and sensing applications. Derivatives of this compound could be designed as specific probes for biological targets or environmental contaminants.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-1,3,5-trimethylbenzene, and how do reaction conditions impact yield?

- Answer : A common approach involves halogenation of 1,3,5-trimethylbenzene (mesitylene) using fluorinating agents like Selectfluor or DAST under controlled conditions. For example, demonstrates bromination of 1,3,5-trimethylbenzene using a palladium catalyst and cyclopropane, which can be adapted for fluorination by replacing bromine sources with fluorine equivalents. Reaction optimization (e.g., temperature, solvent polarity, and stoichiometry) is critical, as excessive fluorination may lead to di-/tri-substituted byproducts. Purification via fractional distillation or column chromatography is recommended to isolate the mono-fluorinated product .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Answer :

- 1H/13C NMR : Methyl groups appear as singlets (δ ~2.3–2.5 ppm), while aromatic protons adjacent to fluorine show splitting due to coupling (e.g., δ ~6.8–7.2 ppm) .

- 19F NMR : A singlet near δ -110 to -120 ppm confirms the presence of fluorine at the 2-position .

- HRMS : Molecular ion peaks (e.g., m/z 154.13 for C9H11F) validate the molecular formula .

Q. How does steric hindrance from methyl groups influence the reactivity of this compound in electrophilic substitution?

- Answer : The 1,3,5-trimethyl substitution creates steric bulk, directing electrophiles to the para position relative to fluorine. For instance, nitration or sulfonation occurs preferentially at the 4-position due to reduced steric hindrance compared to ortho positions. Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution and steric maps .

Advanced Research Questions